5-(furan-2-yl)-1H-indole
Overview
Description
5-(furan-2-yl)-1H-indole is a heterocyclic compound that features both a furan ring and an indole ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound. For this compound, the starting materials would be phenylhydrazine and a furan-2-carbaldehyde derivative. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a furan-2-boronic acid derivative is coupled with an indole halide in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The indole ring can be reduced to form indoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted furan and indole derivatives depending on the electrophile used.
Scientific Research Applications
5-(furan-2-yl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the furan ring can act as an electron-rich aromatic system, facilitating interactions with electron-deficient sites on biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-(thiophen-2-yl)-1H-indole: Similar structure with a thiophene ring instead of a furan ring.
5-(pyridin-2-yl)-1H-indole: Similar structure with a pyridine ring instead of a furan ring.
5-(benzofuran-2-yl)-1H-indole: Similar structure with a benzofuran ring instead of a furan ring.
Uniqueness
5-(furan-2-yl)-1H-indole is unique due to the presence of both a furan and an indole ring, which imparts distinct electronic and steric properties. The furan ring is more electron-rich compared to thiophene and pyridine rings, making it more reactive in electrophilic substitution reactions. Additionally, the combination of furan and indole rings can lead to unique biological activities and applications in materials science.
Properties
IUPAC Name |
5-(furan-2-yl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPXQSWKWHQUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562681 | |
Record name | 5-(Furan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128373-22-8 | |
Record name | 5-(Furan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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